molecular formula C15H18O4 B1673037 Helenalin CAS No. 6754-13-8

Helenalin

Cat. No.: B1673037
CAS No.: 6754-13-8
M. Wt: 262.30 g/mol
InChI Key: ZVLOPMNVFLSSAA-XEPQRQSNSA-N
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Mechanism of Action

Helenalin, a toxic sesquiterpene lactone, is found in several plants such as Arnica montana and Arnica chamissonis . Despite its toxicity, this compound possesses some in vitro anti-inflammatory and anti-neoplastic effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound selectively inhibits the transcription factor NF-κB by directly targeting p65 . NF-κB plays a key role in regulating immune response . This compound also targets the cysteine sulfhydryl groups in the p65 subunit of NF-κB, thereby inhibiting its DNA binding .

Mode of Action

This compound interacts with proteins by forming covalent bonds to the thiol groups of cysteine-containing proteins/peptides, such as glutathione . This effect can disrupt the molecule’s biological function . The structure of this compound has two reactive groups (α-methylene-γ-butyrolactone and a cyclopentenone group) that can undergo a Michael addition .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to increase reactive oxygen species levels, decrease mitochondrial membrane potential, trigger endoplasmic reticulum stress, and deactivate the NF-κB pathway . This compound also inhibits the formation of leukotrienes in human blood cells by inhibiting LTC4 synthase activity .

Pharmacokinetics

The metabolism of this compound differs between rats and humans. In humans, CYP3A4 and CYP3A5 followed by CYP2B6 are the main enzymes responsible for the hepatic metabolism of this compound . The extrahepatic CYP2A13 oxidizes this compound most efficiently among CYP enzymes . This compound inhibits CYP3A4 and CYP3A5, and acts as a mechanism-based inhibitor of CYP2A13 .

Result of Action

This compound has been shown to promote cell death in vitro . It was found that cell populations in the G2/M phase increased significantly upon treatment with this compound, while those at G0/G1 and S phases either showed no change or decreased . This compound’s ability to increase reactive oxygen species levels might be a pivotal mechanism of action in promoting cell death .

Biochemical Analysis

Biochemical Properties

Helenalin plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound targets the p65 subunit of the transcription factor NF-κB by reacting with cysteine 38 through Michael addition . This interaction inhibits the NF-κB pathway, which is crucial for cell survival and proliferation. Additionally, this compound has been shown to inhibit human cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2A13, affecting the oxidative metabolism of various substrates .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis through a CD95 death receptor-independent pathway . It activates caspases, leading to DNA fragmentation and phosphatidylserine translocation. This compound also influences cell signaling pathways by inhibiting the NF-κB pathway, resulting in reduced cell proliferation and increased apoptosis . Furthermore, this compound affects gene expression by modulating the levels of ER stress-associated proteins such as binding immunoglobulin protein and protein disulfide isomerase .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. This compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This release leads to the dissipation of the mitochondrial transmembrane potential, further enhancing apoptosis. This compound also inhibits the NF-κB pathway by targeting the p65 subunit, preventing its translocation to the nucleus and subsequent gene transcription . Additionally, this compound inhibits cytochrome P450 enzymes, affecting the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound induces a time-dependent cleavage of caspase substrates and proteolytic processing of procaspases . The stability and degradation of this compound in vitro and in vivo have been studied, showing that it remains effective over a specific period before degradation . Long-term effects of this compound on cellular function include sustained inhibition of the NF-κB pathway and prolonged induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and inhibition of cytochrome P450 enzymes . Threshold effects have been observed, where a minimum concentration of this compound is required to induce apoptosis effectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes oxidative metabolism primarily by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2A13 . The main oxidative metabolites include 14-hydroxythis compound and 9-hydroxythis compound . This compound also affects metabolic flux by inhibiting cytochrome P450 enzymes, leading to altered metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The distribution of this compound within tissues is influenced by its interactions with cytochrome P450 enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound targets specific compartments or organelles, such as mitochondria, where it induces cytochrome c release and apoptosis . Post-translational modifications and targeting signals direct this compound to these specific locations, enhancing its efficacy .

Properties

IUPAC Name

(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOPMNVFLSSAA-XEPQRQSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217868
Record name Helenalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [MSDSonline]
Record name Helenalin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE
Record name HELENALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

DOGS TOLERATED RAPID IV INJECTIONS OF 0.3% HELENALIN OR CRUDE 50% ETHANOL EXTRACT OF HELENIUM MICROCEPHALUM AT A MAXIMUM CUMULATIVE DOSE OF 90 MG HELENALIN/KG OR A MAXIMUM OF 10 G PLANT/KG. THE PHARMACODYNAMIC RESPONSES WERE AN INITIAL CHOLINERGIC EFFECT, A NICOTINIC EFFECT, STIMULATION OF THE RESPIRATORY & CENTRAL NERVOUS SYSTEMS, & PROGRESSIVE CARDIAC FAILURE., THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS., HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO.
Record name HELENALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

STERNUTATIVE CRYSTALS FROM BENZENE

CAS No.

6754-13-8
Record name Helenalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6754-13-8
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Record name Helenalin
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Record name HELENALIN
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85236
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Record name Helenalin
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Record name HELENALIN
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Record name HELENALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

167-168 °C
Record name HELENALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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